REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][N:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1.Cl[C:14]1N=[C:18](C)[N:17]=[C:16](N)[C:15]=1N.O1[CH2:28][CH2:27][O:26][CH:25](O)C1O.[CH2:31](O)C>>[CH3:25][O:26][C:27]1[CH:14]=[CH:15][C:16]([N:17]([C:2]2[C:11]3[C:6](=[N:7][CH:8]=[CH:9][N:10]=3)[N:5]=[C:4]([CH3:12])[N:3]=2)[CH3:18])=[CH:31][CH:28]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC2=NC=CN=C12)C
|
Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC(=N1)C)N)N
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
O1C(C(OCC1)O)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (50% ethyl acetate/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N(C)C1=NC(=NC2=NC=CN=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.227 mmol | |
AMOUNT: MASS | 41 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |